![molecular formula C34H41N3O7 B14790519 tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its intricate structure, which includes a naphthyridine core, a tert-butyl ester group, and various functional groups that contribute to its unique chemical properties.
准备方法
The synthesis of tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the naphthyridine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable catalysts.
Functionalization of the naphthyridine core: Various functional groups are introduced through substitution reactions, often using reagents like phenylmethoxycarbonyl chloride and methoxyacetyl chloride.
Final assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts like palladium or copper.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
tert-Butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be compared with other naphthyridine derivatives and similar compounds, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
属性
分子式 |
C34H41N3O7 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC 名称 |
tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C34H41N3O7/c1-34(2,3)44-33(40)37-20-8-12-26-16-17-27(35-30(26)37)13-9-21-42-28-18-14-24(15-19-28)22-29(31(38)41-4)36-32(39)43-23-25-10-6-5-7-11-25/h5-7,10-11,14-19,29H,8-9,12-13,20-23H2,1-4H3,(H,36,39) |
InChI 键 |
MCADJMZBGJKPHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


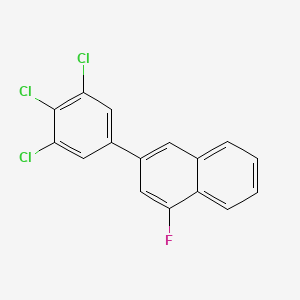
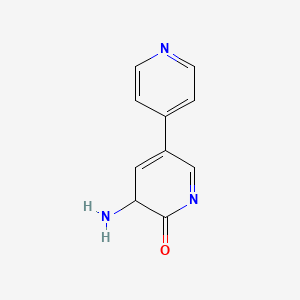
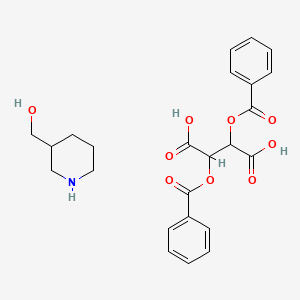
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
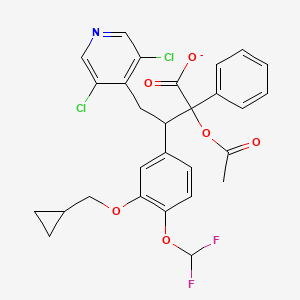


![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
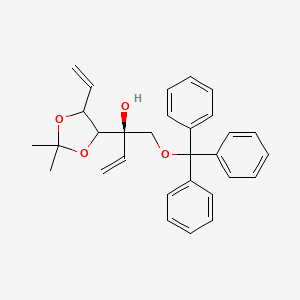


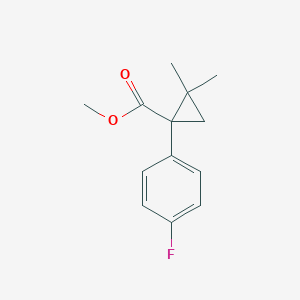
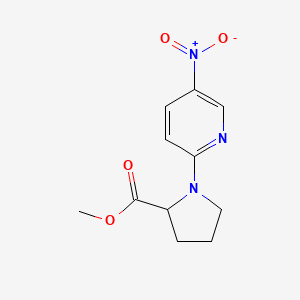
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
